molecular formula C10H18N4O B2383262 3-Amino-N-ethyl-1-isopropyl-n-methyl-1H-pyrazole-5-carboxamide CAS No. 2101198-22-3

3-Amino-N-ethyl-1-isopropyl-n-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2383262
CAS RN: 2101198-22-3
M. Wt: 210.281
InChI Key: FPTLEXHVIGITEW-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . They are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .


Synthesis Analysis

Pyrazoles can be synthesized through several methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to form pyrazoles .


Molecular Structure Analysis

Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .


Chemical Reactions Analysis

Pyrazoles can participate in various chemical reactions. For instance, N-unsubstituted 3(5)-aminopyrazoles are tautomeric species possessing three N-nucleophilic sites, -NH2, N(H)1, and N2, which can readily participate in SN2 reactions leading to N-endocyclic and N-exocyclic products .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazoles can vary depending on their specific structure. In general, pyrazoles are known to be weak bases .

Future Directions

The field of pyrazole research is very active, with ongoing efforts to develop new synthetic methods and explore their potential applications in various fields, including medicinal chemistry .

properties

IUPAC Name

5-amino-N-ethyl-N-methyl-2-propan-2-ylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c1-5-13(4)10(15)8-6-9(11)12-14(8)7(2)3/h6-7H,5H2,1-4H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTLEXHVIGITEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)C1=CC(=NN1C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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